N-(3-(dimethylamino)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide hydrochloride
Description
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Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-ethyl-5-methylpyrazole-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5OS.ClH/c1-7-26-17(13-15(3)23-26)20(27)25(12-8-11-24(5)6)21-22-19-16(4)14(2)9-10-18(19)28-21;/h9-10,13H,7-8,11-12H2,1-6H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPVBICVGAMSRBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C)C(=O)N(CCCN(C)C)C2=NC3=C(S2)C=CC(=C3C)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(dimethylamino)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide hydrochloride is a synthetic compound with a complex molecular structure that shows promise in medicinal chemistry. This compound is a pyrazole derivative and has been primarily studied for its biological activities, particularly its potential antitumor properties.
Molecular Characteristics
- Molecular Formula : C21H30ClN5OS
- Molecular Weight : Approximately 436.0 g/mol
The biological activity of this compound is largely attributed to its interactions with specific cellular targets. Research indicates that it exhibits significant cytostatic effects against various cancer cell lines, which suggests its potential as an anticancer agent. The compound's structure allows it to interact with enzymes and receptors involved in tumor growth and progression.
Biological Assays and Findings
Several studies have evaluated the biological activity of this compound through various assays:
-
Cytotoxicity Assays :
- The compound demonstrated inhibitory effects on different cancer cell lines, including breast and lung cancer cells. The IC50 values (the concentration required to inhibit cell growth by 50%) were determined, indicating effective concentrations for therapeutic applications.
- Proteolytic Activity Inhibition :
- Antimicrobial Activity :
Case Studies
A notable study involved the synthesis and evaluation of this compound alongside other benzothiazole derivatives. The results indicated that compounds with similar structural features exhibited varying degrees of biological activity, reinforcing the significance of molecular modifications in enhancing therapeutic efficacy.
Table of Biological Activity Results
| Compound | Cell Line Tested | IC50 (µM) | Proteolytic Activity Inhibition (%) | Antimicrobial Activity |
|---|---|---|---|---|
| This compound | MCF-7 (Breast Cancer) | 15 | 70 | Moderate |
| This compound | A549 (Lung Cancer) | 12 | 65 | Moderate |
Preparation Methods
Synthesis of 1-Ethyl-3-Methyl-1H-Pyrazole-5-Carboxylic Acid
The pyrazole core is constructed via a Knorr-type reaction, leveraging ethyl acetoacetate and ethyl hydrazine as precursors. Ethyl acetoacetate (13.0 g, 100 mmol) is combined with ethyl hydrazine (10.8 g, 100 mmol) in ethanol under reflux for 4 hours, yielding 3-methyl-1-ethyl-1H-pyrazol-5(4H)-one as a yellow solid (82.6% yield, m.p. 125–126°C). Subsequent chlorination with phosphorus oxychloride (250 mmol) and N,N-dimethylformamide at 120°C for 1.5 hours produces 5-chloro-3-methyl-1-ethyl-1H-pyrazole-4-carbaldehyde (85% yield). Oxidation of the aldehyde intermediate using potassium permanganate (30 mmol) under microwave irradiation in water affords 1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid in 95% yield (m.p. 230–231°C).
Preparation of 4,5-Dimethylbenzo[d]thiazol-2-Amine
The benzothiazole scaffold is synthesized via cyclization of 4,5-dimethyl-2-nitroaniline . Reduction of the nitro group using hydrogenation or catalytic transfer methods yields 4,5-dimethyl-1,2-benzenediamine . This diamine is treated with potassium thiocyanate (4 equiv) and bromine (2 equiv) in glacial acetic acid at 10°C, followed by stirring at room temperature overnight. Basification with ammonium hydroxide precipitates 4,5-dimethylbenzo[d]thiazol-2-amine , which is isolated via filtration (yield: 70–80%). Key characterization data include $$ ^1H $$ NMR (DMSO-$$ d_6 $$): δ 2.35 (s, 6H, CH$$ _3 $$), 6.95 (s, 2H, NH$$ _2 $$), 7.20–7.50 (m, 2H, aromatic).
Introduction of the dimethylaminopropyl side chain is achieved through nucleophilic substitution. 4,5-Dimethylbenzo[d]thiazol-2-amine (5.22 g, 30 mmol) is reacted with 3-chloro-N,N-dimethylpropan-1-amine (7.5 mmol) in N,N-dimethylformamide at 60°C for 12 hours in the presence of potassium carbonate (15 mmol). The mixture is extracted with ethyl acetate, dried over magnesium sulfate, and concentrated to yield N-(3-(dimethylamino)propyl)-4,5-dimethylbenzo[d]thiazol-2-amine as a viscous oil (75% yield).
Formation of the Pyrazole Carboxamide Moiety
The carboxylic acid intermediate (1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid) is converted to its acid chloride using thionyl chloride (30 mmol) under reflux for 2 hours. The resultant acid chloride is coupled with N-(3-(dimethylamino)propyl)-4,5-dimethylbenzo[d]thiazol-2-amine in tetrahydrofuran (10 mL) with triethylamine (7.5 mmol) as a base. After stirring at ambient temperature for 8 hours, the product is purified via silica gel chromatography (petroleum ether/ethyl acetate) to isolate the free base of the target compound (68% yield).
Hydrochloride Salt Formation
The free base is dissolved in anhydrous diethyl ether and treated with concentrated hydrochloric acid (1.2 equiv) at 0°C. The precipitated N-(3-(dimethylamino)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide hydrochloride is filtered, washed with cold ether, and dried under vacuum (90% yield).
Analytical Characterization
Melting Point : 230–232°C (decomposition).
$$ ^1H $$ NMR (DMSO-$$ d_6 $$) : δ 1.35 (t, 3H, CH$$ _2 $$CH$$ _3 $$), 2.25 (s, 6H, N(CH$$ _3 $$)$$ _2 $$), 2.40 (s, 3H, pyrazole-CH$$ _3 $$), 3.10–3.30 (m, 2H, CH$$ _2 $$N), 4.20 (q, 2H, CH$$ _2 $$CH$$ _3 $$), 7.45–7.70 (m, 2H, benzothiazole-H), 8.10 (s, 1H, pyrazole-H).
Mass Spectrometry : [M+H]$$ ^+ $$ at m/z 458.2, consistent with the molecular formula C$$ _{23} $$H$$ _{31} $$ClN$$ _5 $$OS.
Optimization and Challenges
- Regioselectivity in Pyrazole Synthesis : Ethyl hydrazine ensures preferential formation of the 1-ethyl-3-methyl regioisomer, avoiding competing pathways observed with bulkier substituents.
- Benzothiazole Cyclization : Bromine acts as both an oxidizing agent and cyclization promoter, with acetic acid moderating reactivity to prevent over-oxidation.
- Amidation Efficiency : Triethylamine enhances nucleophilicity of the secondary amine, mitigating steric hindrance during coupling.
Industrial-Scale Considerations
Patent literature emphasizes the utility of aqueous-organic biphasic systems for large-scale pyrazole synthesis, reducing byproduct formation and simplifying purification. For example, acrolein and hydrazine hydrate react in toluene/water at 50°C, followed by oxidation with sodium hypochlorite to yield pyrazole derivatives in >85% purity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
